molecular formula C15H17ClN2O3S B4050553 N-[(2-chlorophenyl)carbamothioyl]-3-(5-methyl-2-oxooxolan-3-yl)propanamide

N-[(2-chlorophenyl)carbamothioyl]-3-(5-methyl-2-oxooxolan-3-yl)propanamide

Cat. No.: B4050553
M. Wt: 340.8 g/mol
InChI Key: VVGNCDLYLSQNQK-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)carbamothioyl]-3-(5-methyl-2-oxooxolan-3-yl)propanamide is a useful research compound. Its molecular formula is C15H17ClN2O3S and its molecular weight is 340.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(5-methyl-2-oxotetrahydro-3-furanyl)propanamide is 340.0648413 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Research on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has demonstrated the synthesis of compounds through copper catalytic anionarylation, leading to the creation of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential for chemical entities in this class to serve as leads in antimicrobial drug discovery (Baranovskyi et al., 2018).

Anticonvulsant Studies

Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have been prepared and tested for anticonvulsant activities in mice models. These studies revealed that certain isomers exhibited significant effectiveness against generalized seizures, suggesting the importance of this chemical framework in the development of new anticonvulsant medications (Idris et al., 2011).

Nonlinear Optical Properties

N-(2-Chlorophenyl)-(1-propanamide) has been synthesized and characterized for its electro-optic and nonlinear optical properties. Single crystals grown by the slow evaporation technique demonstrated potential for use in optical applications due to their transparent nature and significant dimensions, highlighting the utility of chlorophenyl derivatives in material science (Prabhu et al., 2001).

Properties

IUPAC Name

N-[(2-chlorophenyl)carbamothioyl]-3-(5-methyl-2-oxooxolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-9-8-10(14(20)21-9)6-7-13(19)18-15(22)17-12-5-3-2-4-11(12)16/h2-5,9-10H,6-8H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGNCDLYLSQNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)CCC(=O)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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